Bexarotene d4
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Overview
Description
Bexarotene-d4 (CAS 2182068-00-2) is a high-affinity ligand for retinoid X receptors (RXRs). It is intended for use as an internal standard in quantifying Bexarotene (Item No. 11571) by GC- or LC-MS. Let’s explore its properties and applications further.
Chemical Reactions Analysis
Bexarotene-d4 likely undergoes similar reactions as Bexarotene, given their structural similarity. These reactions may include oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain unspecified. Major products formed would be deuterium-labeled derivatives of Bexarotene.
Scientific Research Applications
Mechanism of Action
Bexarotene-d4, like Bexarotene, acts as an RXR agonist. It binds to RXRs, affecting gene transcription and cellular processes. The exact molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
While specific similar compounds are not mentioned, Bexarotene-d4’s uniqueness lies in its deuterium labeling, which aids in quantification studies.
Properties
Molecular Formula |
C24H28O2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid |
InChI |
InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)/i7D,8D,9D,10D |
InChI Key |
NAVMQTYZDKMPEU-ULDPCNCHSA-N |
SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=C)C2=CC3=C(C=C2C)C(CCC3(C)C)(C)C)[2H])[2H])C(=O)O)[2H] |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C |
solubility |
not available |
Origin of Product |
United States |
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